2-azido-5-chloropyrimidine
Description
Pyrimidine analogs are widely studied for their biological activity, and the introduction of azido (-N₃) and chloro (-Cl) groups at the C-2 and C-5 positions, respectively, modifies electronic and steric properties, influencing reactivity and interactions with biological targets. Evidence from anti-HIV studies highlights that 5-chlorinated pyrimidine derivatives, such as 2',3'-dideoxy-3'-fluoro-5-chlorouridine, exhibit reduced host-cell cytotoxicity while retaining antiviral activity, underscoring the importance of halogenation in improving therapeutic selectivity .
Properties
CAS No. |
1501456-08-1 |
|---|---|
Molecular Formula |
C4H2ClN5 |
Molecular Weight |
155.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 2-azido-5-chloropyrimidine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Cycloaddition: Copper(I) catalysts in solvents like toluene or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
2-Azido-5-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of nucleic acid interactions and as a precursor for bioactive molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-azido-5-chloropyrimidine involves its ability to undergo various chemical transformations due to the presence of the azido and chloro groupsThese transformations enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituents, synthesis, biological activity, and physicochemical properties:
| Compound Name | Structural Features | Key Substituents | Biological Activity/Application |
|---|---|---|---|
| 2-Azido-5-chloropyrimidine | Azido (C-2), chloro (C-5) | -N₃, -Cl | Antiviral (potential, inferred) |
| AZT (3'-azido-3'-deoxythymidine) | Azido (C-3'), deoxyribose, thymine base | -N₃, -OH (modified sugar) | FDA-approved anti-HIV drug |
| 5-Bromo-2-chloropyrimidin-4-amine | Bromo (C-5), chloro (C-2), amine (C-4) | -Br, -Cl, -NH₂ | Intermediate in organic synthesis |
| 5-Amino-2-chloropyrimidine | Amino (C-5), chloro (C-2) | -NH₂, -Cl | Building block for pharmaceuticals |
| 5-Chlorouracil derivatives | Chloro (C-5), uracil base modifications | -Cl, -F/-N₃ (sugar moiety) | Anti-HIV with reduced cytotoxicity |
Physicochemical Properties
Key Research Findings
- Chlorination at C-5 in pyrimidine analogs significantly reduces host-cell toxicity without compromising anti-HIV activity, making this compound a promising candidate for further study .
- Structural comparisons with AZT reveal divergent conformational profiles (e.g., chi angles in X-ray data), suggesting distinct binding modes to viral targets .
- Supramolecular interactions (e.g., hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine) highlight the role of substituents in modulating crystallinity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
